molecular formula C7H9NaO4 B2650421 sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate CAS No. 2287260-27-7

sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate

Cat. No.: B2650421
CAS No.: 2287260-27-7
M. Wt: 180.135
InChI Key: VILBJTQUNLAPAX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

The safety information available indicates that Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is a substance that requires caution. The GHS pictogram GHS07 indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Wacker-type cyclization reactions, which provide an effective entry into the dioxabicyclo[3.2.1]octane core . Another approach involves the catalytic fast pyrolysis (CFP) of cellulose using nitrided HZSM-5 and metal-loaded N-HZSM-5 catalysts to selectively produce the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, are likely applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the carboxylate group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases as catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism by which sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate stands out due to its sodium carboxylate group, which enhances its solubility in water and makes it more versatile in various chemical reactions. Its unique structure also allows for specific interactions with biological molecules, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4.Na/c8-6(9)7-3-5(10-4-7)1-2-11-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILBJTQUNLAPAX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CC1OC2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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